Cas no 1396767-40-0 (2-4-(2,4,6-trimethylbenzenesulfonamido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide)

2-4-(2,4,6-trimethylbenzenesulfonamido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-4-(2,4,6-trimethylbenzenesulfonamido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide
- 2-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]tetrazole-5-carboxamide
- AKOS024542330
- 2-(4-(2,4,6-trimethylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
- 2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
- VU0539644-1
- F6242-0260
- 1396767-40-0
-
- Inchi: 1S/C17H18N6O3S/c1-10-8-11(2)15(12(3)9-10)27(25,26)21-13-4-6-14(7-5-13)23-20-17(16(18)24)19-22-23/h4-9,21H,1-3H3,(H2,18,24)
- InChI Key: UUBKWYDNSZQBBT-UHFFFAOYSA-N
- SMILES: S(C1C(C)=CC(C)=CC=1C)(NC1C=CC(=CC=1)N1N=NC(C(N)=O)=N1)(=O)=O
Computed Properties
- Exact Mass: 386.11610963g/mol
- Monoisotopic Mass: 386.11610963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 619
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 141Ų
2-4-(2,4,6-trimethylbenzenesulfonamido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6242-0260-2μmol |
2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-40-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6242-0260-10μmol |
2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-40-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6242-0260-20μmol |
2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-40-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6242-0260-25mg |
2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-40-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6242-0260-3mg |
2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-40-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6242-0260-4mg |
2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-40-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6242-0260-10mg |
2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-40-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6242-0260-40mg |
2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-40-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6242-0260-2mg |
2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-40-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6242-0260-15mg |
2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-40-0 | 15mg |
$89.0 | 2023-09-09 |
2-4-(2,4,6-trimethylbenzenesulfonamido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide Related Literature
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1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
Additional information on 2-4-(2,4,6-trimethylbenzenesulfonamido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide
Introduction to 2-4-(2,4,6-trimethylbenzenesulfonamido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide (CAS No. 1396767-40-0)
2-4-(2,4,6-trimethylbenzenesulfonamido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide, identified by its CAS number 1396767-40-0, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by its intricate structure, which includes a phenyl ring substituted with a sulfonamido group and connected to a tetrazole moiety. The presence of these functional groups imparts unique chemical and biological properties, making it a promising candidate for various applications in drug discovery and therapeutic development.
The tetrazole core of this molecule is particularly noteworthy due to its role as a bioisostere for carboxylic acids. Tetrazoles are known for their ability to enhance the solubility and bioavailability of molecules, which is a critical factor in pharmaceutical design. In recent years, tetrazole-containing compounds have been extensively studied for their potential as pharmacophores in the development of drugs targeting various diseases, including cancer and inflammatory disorders. The specific arrangement of the sulfonamido group and the phenyl ring in 2-4-(2,4,6-trimethylbenzenesulfonamido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide contributes to its unique reactivity and binding affinity with biological targets.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The sulfonamido group can serve as a versatile handle for further functionalization, allowing chemists to tailor the properties of the molecule for specific applications. Additionally, the tetrazole ring can participate in hydrogen bonding interactions with biological targets, which is essential for achieving high affinity and selectivity in drug design. These features make 2-4-(2,4,6-trimethylbenzenesulfonamido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide a valuable building block in medicinal chemistry.
Recent studies have highlighted the importance of sulfonamides in drug development due to their ability to modulate enzyme activity and receptor binding. The sulfonamido group in this compound is expected to play a crucial role in its interaction with biological targets by forming hydrogen bonds and participating in hydrophobic interactions. Furthermore, the presence of multiple aromatic rings enhances the compound's stability and lipophilicity, which are desirable properties for many therapeutic agents.
The tetrazole moiety has also been shown to exhibit significant biological activity. For instance, tetrazole derivatives have been reported to inhibit enzymes such as carbonic anhydrase and kinases, which are implicated in various pathological processes. The unique structural features of 2-4-(2,4,6-trimethylbenzenesulfonamido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide position it as a potential lead compound for further optimization towards therapeutic applications.
In addition to its pharmacological potential, this compound has interesting chemical properties that make it suitable for use in material science and industrial applications. The combination of aromatic rings and heterocyclic moieties can lead to enhanced thermal stability and mechanical strength when incorporated into polymers or other materials. Researchers are exploring ways to leverage these properties for the development of novel materials with tailored functionalities.
The synthesis of 2-4-(2,4,6-trimethylbenzenesulfonamido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with increasing efficiency. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the intricate framework of this compound.
From a computational chemistry perspective, 1396767-40-0 has been subjected to various simulations to predict its behavior under different conditions. Molecular dynamics studies have provided insights into its conformational flexibility and interactions with potential biological targets. These computational approaches are essential for guiding experimental efforts and optimizing the design of derivatives with improved properties.
The growing interest in tetrazole-containing compounds has led to numerous patents and publications detailing their synthesis and applications. Companies specializing in custom synthesis are increasingly offering services to produce such compounds on demand for research purposes. This accessibility has accelerated the pace of discovery in drug development pipelines.
Future research directions may focus on exploring analogs of 1396767-40-0 that exhibit enhanced potency or selectivity towards specific biological targets. By modifying functional groups or introducing additional substituents, 1396767-40-0 could be transformed into novel therapeutic agents with improved pharmacokinetic profiles.
The versatility of 1396767-40-0 as a building block makes it an attractive candidate for interdisciplinary studies involving chemistry, biochemistry, and pharmacology. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield innovative applications for this compound in the coming years.
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